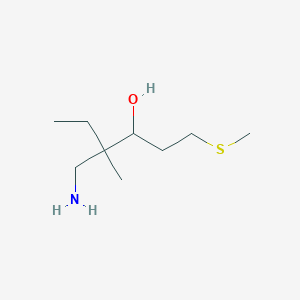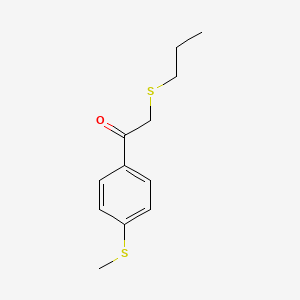![molecular formula C54H34N2 B13647308 9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13647308.png)
9-([1,1'-Biphenyl]-4-yl)-9'-(triphenylen-2-yl)-9H,9'H-3,3'-bicarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their unique electronic properties and are often used in various scientific and industrial applications, including organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” typically involves multi-step organic reactions. Common synthetic routes may include:
Suzuki Coupling Reaction: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of aromatic compounds using alkyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of such complex organic compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonic Devices: Utilized in the fabrication of photonic devices due to its unique electronic properties.
Biology
Biological Probes: Employed as fluorescent probes in biological imaging and diagnostics.
Medicine
Drug Development: Investigated for potential use in drug development due to its unique chemical structure.
Industry
Material Science: Used in the development of advanced materials with specific electronic and photonic properties.
Wirkmechanismus
The mechanism of action of “9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” involves its interaction with molecular targets and pathways. The compound’s electronic properties allow it to participate in various chemical and biological processes, including electron transfer and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: A simpler compound with similar electronic properties.
Triphenylene: Another aromatic compound with unique photonic properties.
Biphenyl: Known for its stability and electronic characteristics.
Uniqueness
“9-([1,1’-Biphenyl]-4-yl)-9’-(triphenylen-2-yl)-9H,9’H-3,3’-bicarbazole” stands out due to its complex structure, which combines the properties of biphenyl, triphenylene, and carbazole. This unique combination enhances its applicability in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C54H34N2 |
|---|---|
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
3-[9-(4-phenylphenyl)carbazol-3-yl]-9-triphenylen-2-ylcarbazole |
InChI |
InChI=1S/C54H34N2/c1-2-12-35(13-3-1)36-22-26-39(27-23-36)55-51-20-10-8-18-46(51)49-32-37(24-30-53(49)55)38-25-31-54-50(33-38)47-19-9-11-21-52(47)56(54)40-28-29-45-43-16-5-4-14-41(43)42-15-6-7-17-44(42)48(45)34-40/h1-34H |
InChI-Schlüssel |
BQPVJRBXQXWQTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


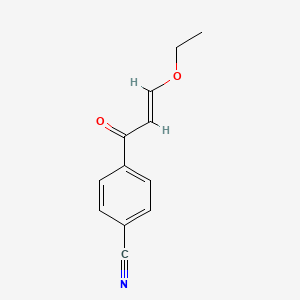
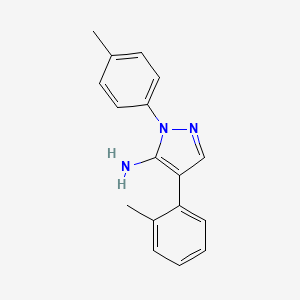
![Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13647228.png)

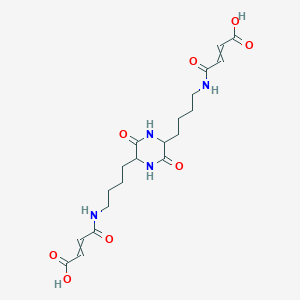
![3-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B13647238.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13647257.png)
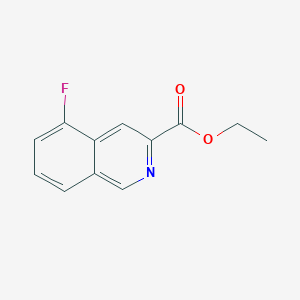

![5-fluoro-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol](/img/structure/B13647281.png)

![2(1h)-Quinolinone,3,4-dihydro-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B13647285.png)
